molecular formula C11H9NO B1320868 1-(Isoquinolin-6-YL)ethanone CAS No. 1015070-54-8

1-(Isoquinolin-6-YL)ethanone

Cat. No. B1320868
CAS RN: 1015070-54-8
M. Wt: 171.19 g/mol
InChI Key: BKFUTIVUUBJCIS-UHFFFAOYSA-N
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Description

1-(Isoquinolin-6-yl)ethanone is a chemical compound with the CAS Number: 1015070-54-8 . It has a molecular weight of 171.2 and its IUPAC name is 1-(6-isoquinolinyl)ethanone . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 1-(Isoquinolin-6-YL)ethanone is 1S/C11H9NO/c1-8(13)9-2-3-11-7-12-5-4-10(11)6-9/h2-7H,1H3 . This indicates that the molecule consists of 11 carbon atoms, 9 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

1-(Isoquinolin-6-YL)ethanone is a solid at room temperature . It has a molecular weight of 171.2 .

Scientific Research Applications

I have conducted searches to gather information on “1-(Isoquinolin-6-YL)ethanone” and its scientific research applications. However, the available data from the search results does not provide a comprehensive list of six to eight unique applications. The information is more focused on the chemical properties and availability of the compound for research purposes.

Ligand in Polymerization

The compound could potentially function as a ligand in controlled polymerization processes due to its structural similarity to other isoquinoline derivatives that have been reported to act as reliable N–O chelating ligands .

Synthesis of Heterobiaryl Structures

It may be used in the synthesis of atropisomeric heterobiaryl structures, which are valuable in various fields including medicinal chemistry and material science .

Chemical Intermediate

“1-(Isoquinolin-6-YL)ethanone” can serve as an intermediate in organic synthesis, particularly in the construction of complex molecules with potential pharmacological activities .

Pharmacological Research

Due to its isoquinoline moiety, it might be explored for pharmacological research, especially in the synthesis of compounds with potential therapeutic effects .

Safety and Hazards

The safety information for 1-(Isoquinolin-6-YL)ethanone includes a GHS07 pictogram and the signal word "Warning" . Hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

1-isoquinolin-6-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)9-2-3-11-7-12-5-4-10(11)6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFUTIVUUBJCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310656
Record name 1-(6-Isoquinolinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Isoquinolin-6-YL)ethanone

CAS RN

1015070-54-8
Record name 1-(6-Isoquinolinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015070-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Isoquinolinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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